molecular formula C16H14ClFN4S B12131453 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine

Cat. No.: B12131453
M. Wt: 348.8 g/mol
InChI Key: BXHHZNKAJPTJDL-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a methylthio group at the 3-position, substituted with a 6-chloro-2-fluorophenyl moiety, and a 4-methylphenyl group at the 5-position. The 4-position is occupied by an amine group. The triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, making it a common motif in antifungal, antibacterial, and anticancer agents . The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the methyl group on the phenyl ring may modulate solubility and bioavailability .

Properties

Molecular Formula

C16H14ClFN4S

Molecular Weight

348.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14ClFN4S/c1-10-5-7-11(8-6-10)15-20-21-16(22(15)19)23-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3

InChI Key

BXHHZNKAJPTJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps. One common method includes the reaction of 6-chloro-2-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-methylphenylhydrazine and triethyl orthoformate to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 6-Cl-2-F-benzyl group in the target compound likely enhances metabolic stability compared to purely chlorinated analogues (e.g., ), while the methylthio linker improves oxidative stability relative to thiol-containing derivatives (e.g., ).

Biological Activity

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClFN4SC_{15}H_{14}ClFN_4S, with a molecular weight of approximately 336.81 g/mol. The structure includes a triazole ring substituted with a chlorinated phenyl group and a methylthio moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H14ClFN4SC_{15}H_{14}ClFN_4S
Molecular Weight336.81 g/mol
IUPAC Name3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. The specific compound under review has been evaluated against various bacterial strains:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound demonstrated effective Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.

The mechanism by which this compound exerts its biological effects typically involves:

  • Enzyme Inhibition : The triazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to active sites of enzymes involved in bacterial cell wall synthesis.
  • Alteration of Membrane Permeability : The presence of the chlorinated phenyl and methylthio groups may enhance the lipophilicity of the compound, facilitating better membrane penetration.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to the compound exhibited significant antibacterial activity with MIC values ranging from 0.12 to 1.95 µg/mL against various strains including E. coli and Bacillus subtilis .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to bacterial DNA-gyrase, a key enzyme in bacterial replication, indicating its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other triazole derivatives:

CompoundMIC (µg/mL)Activity Type
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine0.12 - 1.95Antibacterial
1,2,4-Triazole Derivative A0.25 - 2.00Antifungal
1,2,4-Triazole Derivative B0.50 - 3.00Antiviral

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